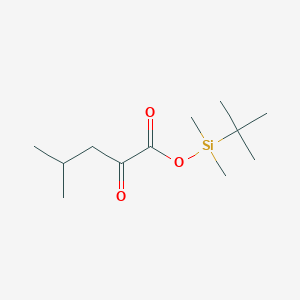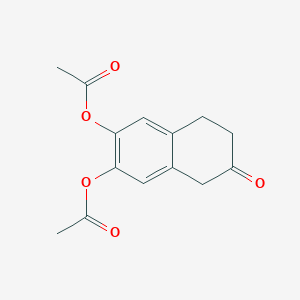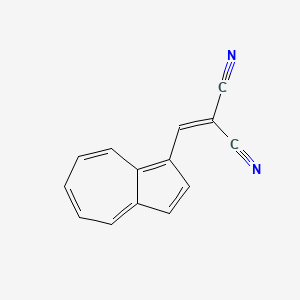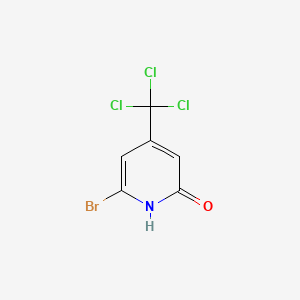
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromine atom at the 6th position and a trichloromethyl group at the 4th position on the pyridine ring, along with a ketone group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one typically involves the bromination of 4-(trichloromethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ketone group at the 2nd position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol), room temperature to reflux conditions.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), room temperature to elevated temperatures.
Major Products Formed
Substitution: Various substituted pyridinones depending on the nucleophile used.
Reduction: 6-Bromo-4-methylpyridin-2(1H)-one.
Oxidation: 6-Bromo-4-(trichloromethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and trichloromethyl groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
4-(Trichloromethyl)pyridin-2(1H)-one: Lacks the halogen substitution at the 6th position.
Uniqueness
6-Bromo-4-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromine and trichloromethyl groups can enhance its biological activity and specificity towards certain molecular targets.
Properties
CAS No. |
91416-07-8 |
|---|---|
Molecular Formula |
C6H3BrCl3NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
6-bromo-4-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrCl3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
InChI Key |
ZMOVTNUIKBVMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



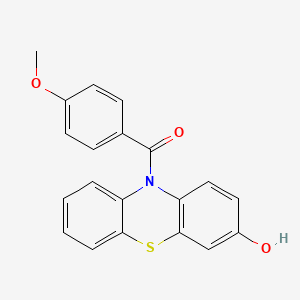
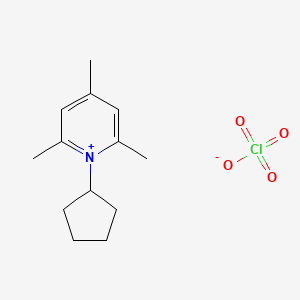


![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
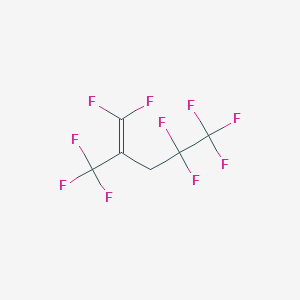
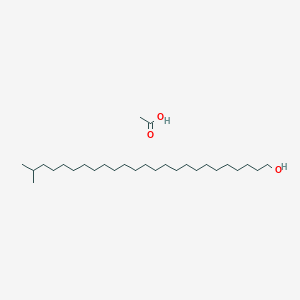
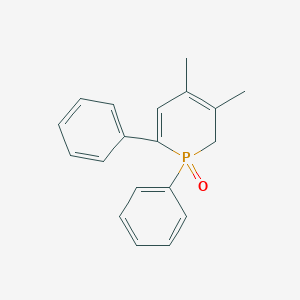
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
